Cas no 2786721-20-6 (5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine)
![5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine structure](https://ja.kuujia.com/scimg/cas/2786721-20-6x500.png)
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine 化学的及び物理的性質
名前と識別子
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- 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine
- 5-Iodo-7-(2,2,2-trifluoro-1-methylethyl)imidazo[5,1-f][1,2,4]triazin-4-amine (ACI)
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- インチ: 1S/C8H7F3IN5/c1-3(8(9,10)11)7-16-5(12)4-6(13)14-2-15-17(4)7/h2-3H,1H3,(H2,13,14,15)
- InChIKey: FMCQWXMBDDWQCF-UHFFFAOYSA-N
- SMILES: FC(C(C)C1N2C(C(N)=NC=N2)=C(I)N=1)(F)F
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1292851-100mg |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2786721-20-6 | 95% | 100mg |
$1430 | 2025-03-03 | |
eNovation Chemicals LLC | Y1292851-50mg |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2786721-20-6 | 95% | 50mg |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292851-50mg |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2786721-20-6 | 95% | 50mg |
$890 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292851-100mg |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2786721-20-6 | 95% | 100mg |
$1430 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292851-50mg |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2786721-20-6 | 95% | 50mg |
$890 | 2025-03-03 | |
eNovation Chemicals LLC | Y1292851-100mg |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine |
2786721-20-6 | 95% | 100mg |
$1430 | 2024-07-28 |
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamineに関する追加情報
Introduction to 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine (CAS No. 2786721-20-6)
The compound 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine, identified by its CAS number 2786721-20-6, represents a significant advancement in the field of medicinal chemistry. This heterocyclic amine derivative belongs to the imidazotriazine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural adaptability. The presence of an iodine substituent at the 5-position and a 2,2,2-trifluoro-1-methyl-ethyl group at the 7-position introduces unique electronic and steric properties, making this compound a promising candidate for further pharmacological exploration.
Recent research in the area of nitrogen-containing heterocycles has highlighted the imidazotriazine core as a potent pharmacophore in the development of novel therapeutic agents. The structural framework of 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine exhibits a fused system of imidazole and triazine rings, which is known to interact favorably with biological targets such as kinases and other enzyme systems. The iodo group serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of more complex derivatives with tailored biological profiles.
One of the most compelling aspects of this compound is its potential application in the design of small-molecule inhibitors. The trifluoro-1-methyl-ethyl side chain not only enhances lipophilicity but also introduces fluorine atoms—a feature that is increasingly recognized for its ability to modulate metabolic stability and binding affinity. Inhibitors based on such scaffolds have shown promise in preclinical studies targeting various diseases, including cancer and inflammatory disorders. The ability to fine-tune the electronic properties of the molecule through strategic substitutions allows for the optimization of potency and selectivity.
The synthesis of 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the imidazotriazine ring system followed by selective halogenation at the 5-position. The introduction of the trifluoro-1-methyl-ethyl group requires careful consideration to ensure regioselectivity and high yield. Advances in catalytic systems have made it possible to achieve these transformations under mild conditions with high atom economy.
In terms of biological activity, preliminary studies suggest that derivatives of this compound exhibit inhibitory effects on certain kinases and may have anti-proliferative properties. The combination of an iodine atom for further derivatization and a fluorinated side chain for metabolic stability positions this molecule as a valuable building block for drug discovery programs. Researchers are particularly interested in exploring its potential as an antagonist or modulator of pathways implicated in cancer progression.
The impact of fluorine substitution on pharmaceuticals cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties due to their enhanced binding affinity and resistance to metabolic degradation. The presence of three fluorine atoms in the trifluoro-1-methyl-ethyl group contributes significantly to these advantages while also influencing electronic distribution within the molecule. This feature is critical for achieving optimal interactions with biological targets.
As computational chemistry tools continue to evolve, virtual screening methods are being employed to identify potential hits based on structures like 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine. These approaches leverage large databases and machine learning algorithms to predict binding modes and affinities with high accuracy. Such computational strategies accelerate the drug discovery pipeline by prioritizing candidates that are most likely to succeed in experimental validation.
The versatility of this compound extends beyond kinase inhibition; it also serves as a precursor for more complex scaffolds through further functionalization. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups at various positions along the molecular framework. Such modifications can lead to novel derivatives with enhanced therapeutic profiles or reduced toxicity.
The development of new synthetic routes for 5-Iodo-7-(2,2,2-trifluoro-1-methyl-ethyl)-imidazo[5,1-f][1,2,4]triazin-4-ylamine continues to be an active area of research. Innovations in flow chemistry have enabled continuous processing of these reactions under controlled conditions, improving scalability and reproducibility. Additionally
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